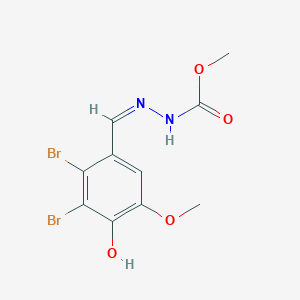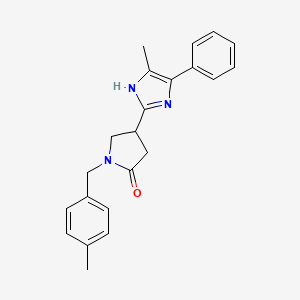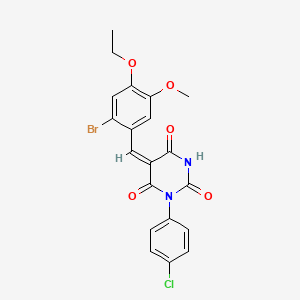
methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate, also known as MDHBH, is a chemical compound that has shown potential in various scientific research applications. It is a hydrazine derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects. In
作用机制
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It does this by activating the p53 pathway, which is responsible for regulating the cell cycle and inducing apoptosis. methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis and cell cycle arrest, and the inhibition of acetylcholinesterase activity. It has also been shown to have antioxidant activity and to protect against oxidative stress.
实验室实验的优点和局限性
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has several advantages for lab experiments, including its potential as an anticancer agent and its ability to inhibit the activity of acetylcholinesterase. However, its limitations include its low solubility in water and its potential toxicity, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate, including its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease, which are also associated with the activity of acetylcholinesterase. It could also be studied for its potential as a neuroprotective agent and for its ability to inhibit the growth of other types of cancer cells. Further research could also focus on improving the synthesis method to increase the yield and solubility of methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate.
合成方法
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been synthesized through various methods, including the reaction between 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde and methyl hydrazinecarboxylate in the presence of a base. Another method involves the reaction between 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde and methyl hydrazinecarboxylate in the presence of a catalyst. The yield of the synthesis method varies depending on the method used, with the highest yield reported to be 60%.
科学研究应用
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been studied for its potential in various scientific research applications, including its use as an anticancer agent. Studies have shown that methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
属性
IUPAC Name |
methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O4/c1-17-6-3-5(4-13-14-10(16)18-2)7(11)8(12)9(6)15/h3-4,15H,1-2H3,(H,14,16)/b13-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTPJVULLUVXIS-PQMHYQBVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=NNC(=O)OC)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=N\NC(=O)OC)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-4-methylpentanoate](/img/structure/B6122077.png)
![3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol](/img/structure/B6122083.png)
![(1S*,4S*)-2-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6122098.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6122105.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6122111.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6122115.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122123.png)
![2-chloro-N-(2-methylphenyl)-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6122125.png)

![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6122160.png)
![1-(2-furylmethyl)-N-[1-(2-phenylethyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6122168.png)
